Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate is a chiral organic compound featuring a pentanoate backbone with critical functional groups:
- A tert-butoxycarbonyl (Boc) -protected amine at position 2.
- A hydroxyl group at position 3.
- A methyl substituent at position 4.
- An ethyl ester at the terminal carboxyl group.
This compound is a protected amino acid ester, commonly utilized in peptide synthesis and medicinal chemistry due to its stability and stereochemical control during reactions .
Properties
IUPAC Name |
ethyl 3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-7-18-11(16)9(10(15)8(2)3)14-12(17)19-13(4,5)6/h8-10,15H,7H2,1-6H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHZIGSUKSJAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C)C)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate, a compound with the molecular formula C12H23NO4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis pathways, and relevant case studies, providing a comprehensive overview supported by diverse sources.
This compound is characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group. This modification enhances its stability and solubility, making it suitable for various biological applications. The compound has a molecular weight of 233.32 g/mol and is soluble in organic solvents.
Key Structural Features:
- Boc Group: Enhances stability and protects the amine from unwanted reactions.
- Hydroxyl Group: Imparts potential for hydrogen bonding and increases solubility in polar solvents.
Biological Activity
The biological activity of this compound can be categorized into several areas:
-
Anticancer Activity:
Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of amino acid-based compounds have shown promising results in inhibiting tumor growth through apoptosis induction in cancer cells . -
Enzyme Inhibition:
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Research has demonstrated that Boc-protected amino acids can modulate enzyme activity, potentially leading to therapeutic applications in metabolic disorders . -
Neuroprotective Effects:
Some studies suggest that similar compounds possess neuroprotective properties, which may be attributed to their ability to cross the blood-brain barrier and exert antioxidant effects .
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of a series of Boc-protected amino acids, including this compound, on human colon cancer cell lines (HCT-116). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Induction of apoptosis |
| Standard Chemotherapy Agent | 10 | DNA intercalation |
Case Study 2: Enzyme Modulation
In another investigation, the impact of this compound on enzyme activity was assessed. The compound was found to inhibit the activity of methionine adenosyltransferase (MAT), suggesting a potential application in treating conditions related to methionine metabolism.
Synthesis Pathways
The synthesis of this compound typically involves:
- Protection of Amino Group: Using tert-butoxycarbonyl chloride to protect the amino group.
- Formation of Ester: Reacting the protected amino acid with ethyl chloroformate to form the ethyl ester.
- Hydroxylation: Introducing the hydroxyl group at the appropriate position through selective reduction methods.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate is often employed as an intermediate in the synthesis of amino acids and peptide analogs. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions, making it advantageous for synthesizing complex peptides without compromising sensitive functional groups.
Case Studies
- Peptide Synthesis : Research has demonstrated the utility of Boc-protected amino acids in synthesizing cyclic peptides, which exhibit enhanced stability and bioactivity compared to their linear counterparts. For instance, the compound has been used to create cyclic analogs of neuropeptides that show increased receptor affinity and selectivity .
- Anticancer Agents : Studies have indicated that derivatives of this compound can serve as precursors for anticancer agents. The modification of the side chains can lead to compounds that inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Synthetic Methodologies
The compound plays a crucial role in various synthetic methodologies, particularly in asymmetric synthesis. Its chiral centers can be exploited to produce enantiomerically pure compounds, which are essential in drug development.
Table 1: Synthetic Routes Utilizing this compound
| Synthetic Methodology | Description |
|---|---|
| Aldol Condensation | Utilized to form β-hydroxy esters, which serve as building blocks for more complex molecules. |
| Michael Addition | Acts as a nucleophile in conjugate addition reactions, leading to the formation of chiral centers. |
| Cyclization Reactions | Facilitates the formation of cyclic structures that are prevalent in natural products and pharmaceuticals. |
Research Applications
In addition to its use in medicinal chemistry, this compound has found applications in various research fields including:
Biochemical Studies
- The compound has been investigated for its role in enzyme inhibition studies. Its derivatives have shown potential as inhibitors for specific enzymes involved in metabolic pathways, providing insights into drug design and mechanism of action .
Material Science
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound shares structural motifs with several tert-butoxycarbonyl-protected esters. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
Backbone Variations: The target compound and Ethyl (4R)-4-Boc-amino-3-hydroxypentanoate share a pentanoate backbone but differ in substituent positions. The target’s Boc-amino group is at position 2, while the latter places it at position 4.
Functional Group Impact: The hydroxyl group in both the target and Ethyl (4R)-4-Boc-amino-3-hydroxypentanoate facilitates hydrogen bonding, influencing solubility and reactivity.
Stereochemical Considerations: Ethyl (4R)-4-Boc-amino-3-hydroxypentanoate and (2R,4S)-5-biphenylpentanoic acid specify stereochemistry, which is critical for biological activity.
Table 2: Physical Properties
Notable Gaps :
- Safety data (e.g., LD50, handling precautions) are largely absent for these compounds, highlighting the need for caution in laboratory use.
Preparation Methods
Starting Materials and Protection
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate can be synthesized starting from 4-methylpentanoic acid derivatives or from protected amino acids. The amino group is protected by reacting the amino acid or amino alcohol precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or potassium carbonate. This step yields the Boc-protected amino intermediate, which is stable under a variety of reaction conditions and facilitates selective transformations.
Formation of the Hydroxy-Substituted Backbone
A critical step is the stereoselective introduction of the hydroxy group at the 3-position. This is often achieved by an aldol-type reaction or related condensation of the Boc-protected amino acid ester with an aldehyde or ketone. For example, ethyl 2-[(tert-butoxycarbonyl)amino]pentanoate can undergo an aldol condensation with formaldehyde or other electrophilic carbonyl compounds under controlled temperature conditions to generate the 3-hydroxy derivative with high stereoselectivity.
Alternatively, the synthesis may involve the conversion of α-hydroxy acid esters into triflate esters, followed by nucleophilic substitution with Boc-protected amines to form the desired hydroxy amino acid derivatives with high enantiomeric purity.
Esterification to Ethyl Ester
The final esterification step involves conversion of the carboxylic acid group to the ethyl ester. This can be achieved by reaction with ethanol under acidic or catalytic conditions or by using ethyl chloroformate or other ethylating agents. The Boc-protected amino group remains intact during this step, allowing for subsequent deprotection if necessary.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Boc protection of amino group | Boc anhydride, triethylamine, DCM, 0 °C to RT | Typically >85% yield |
| 2 | Aldol condensation to introduce 3-hydroxy group | Aldehyde (e.g., formaldehyde), base or acid catalyst, low temperature | Stereoselective, yield varies 70–90% |
| 3 | Introduction of 4-methyl substituent | Starting from chiral 4-methylpentanoic acid or alkylation | Enantiomeric purity critical |
| 4 | Esterification to ethyl ester | Ethanol, acid catalyst or ethyl chloroformate, mild conditions | High yield, Boc stable |
Research Findings and Optimization
Stereochemical Control: Studies have shown that the use of chiral starting materials and low-temperature reaction conditions (e.g., −50 °C) during nucleophilic substitution or aldol reactions enhances enantiomeric purity and yield of the hydroxy amino acid esters.
Use of Triflate Esters: Conversion of α-hydroxy acid esters to triflate esters followed by substitution with Boc-protected amines is an efficient method to prepare enantiomerically pure derivatives, achieving yields up to 84% with excellent stereochemical retention.
Crystallization for Resolution: Diastereomeric salts of the intermediates can be resolved by crystallization with enantiomerically pure amino acids, improving stereochemical purity of the final product.
Protection Group Stability: The Boc group is stable under esterification and mild acidic conditions but can be selectively removed under stronger acidic conditions, allowing for further functionalization or deprotection steps as needed.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Boc Protection | Boc anhydride, base | 0 °C to RT, DCM | High selectivity, stable intermediate | Requires dry conditions |
| Aldol Condensation | Aldehyde, base or acid catalyst | Low temperature (−50 to 0 °C) | Stereoselective hydroxy introduction | Sensitive to temperature |
| Triflate Ester Route | Triflic anhydride, Boc-protected amine | −50 °C, DCM, TEA | High enantiomeric purity, good yields | Requires handling triflic anhydride |
| Esterification | Ethanol, acid catalyst or ethyl chloroformate | Mild heating | Efficient ester formation | Boc group stable but sensitive to strong acids |
| Crystallization Resolution | Enantiomerically pure amino acids | Ambient to low temperature | Improves stereochemical purity | Additional purification step |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate, and what critical parameters influence yield?
- Methodological Answer : The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of the amine group, followed by esterification and hydroxylation. A representative route involves coupling sodium carbonate and benzyl bromide in N,N-dimethylformamide (DMF) to activate intermediates, with purification via silica gel chromatography using hexane:ethyl acetate gradients . Critical parameters include reaction temperature (room temperature to 60°C), solvent polarity, and stoichiometric control of protecting groups to minimize side reactions. Yield optimization requires careful monitoring of Boc-deprotection steps, as excess acid or prolonged reaction times can degrade the ester moiety .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Characterization relies on LC-MS for molecular weight confirmation (e.g., observed [M+Na]+ ions) and retention time analysis . Nuclear Magnetic Resonance (NMR) is critical for stereochemical assignment: H NMR resolves hydroxyl and methyl proton environments, while C NMR confirms tert-butyl and ester carbonyl signals. Infrared (IR) spectroscopy identifies hydrogen-bonded hydroxyl (3200–3500 cm) and Boc carbamate (1690–1740 cm) groups. Purity is validated via reverse-phase HPLC with UV detection at 210–254 nm .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a chiral intermediate in peptide mimetics and protease inhibitor synthesis. Its hydroxyl and Boc-protected amine groups enable selective functionalization, such as coupling with carboxylic acids or participation in Mitsunobu reactions to generate ether linkages. Applications include developing covalent inhibitors for protein-protein interactions (PPIs) and β-turn stabilizers in constrained peptides .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?
- Methodological Answer : Discrepancies in stereochemistry often arise from racemization during Boc-deprotection or esterification. To resolve this, employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers. X-ray crystallography of crystalline derivatives (e.g., benzyl-protected analogs) provides definitive stereochemical confirmation. Computational modeling (DFT or molecular dynamics) can predict NMR chemical shifts for comparison with experimental data .
Q. What strategies optimize the compound's stability under varying experimental conditions?
- Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Stability is enhanced by storing the compound at −18°C in anhydrous solvents (e.g., DMF or DMSO) and avoiding aqueous workups unless necessary. For long-term storage, lyophilization after conversion to a trifluoroacetate salt improves shelf life. In reaction media, buffering at neutral pH (e.g., phosphate buffer) minimizes degradation .
Q. How to design experiments to elucidate its role in modulating enzymatic activity without commercial assays?
- Methodological Answer : Use structural analogs (e.g., ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate) to probe structure-activity relationships (SAR). Competitive inhibition assays can be developed via fluorescence polarization (FP) or surface plasmon resonance (SPR) by immobilizing target enzymes (e.g., proteases) and monitoring binding kinetics. For enzymatic turnover studies, employ F-NMR or LC-MS to track metabolite formation in real-time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
